N-benzyl-N'-(propan-2-ylideneamino)oxamide
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Overview
Description
N-benzyl-N’-(propan-2-ylideneamino)oxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, an isopropylideneamino group, and an oxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of benzylamine with isopropylideneamino oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or hexane, and the product is obtained through slow evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(propan-2-ylideneamino)oxamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(propan-2-ylideneamino)oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol and isopropylideneamino oxime derivatives.
Reduction: Formation of benzylamine and reduced oxamide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(propan-2-ylideneamino)oxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(propan-2-ylideneamino)oxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(propan-2-yl)prop-2-enamide
- Benzyl (propan-2-ylideneamino) carbonate
- Benzyl N’-propan-2-ylidenecarbamohydrazonothioate
Uniqueness
Its oxamide moiety, in particular, provides unique opportunities for hydrogen bonding and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N'-(propan-2-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)14-15-12(17)11(16)13-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCXMPOFUJSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCC1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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